Dinotefuran D3
Description
Chemical Identity and Structural Characteristics
The molecular identity of this compound is defined by its chemical formula C7H11D3N4O3, which reflects the substitution of three hydrogen atoms with deuterium isotopes in the parent dinotefuran structure. This modification results in a molecular weight of 205.23 grams per mole, representing an increase of 3.02 mass units compared to the unlabeled dinotefuran compound. The structural modification specifically targets the N-methyl group of the guanidine moiety, where all three hydrogen atoms are replaced with deuterium, creating a trideuteriomethyl substituent that maintains the chemical bonding characteristics of the original structure while providing the necessary mass differential for analytical discrimination.
The core structural framework of this compound retains the characteristic features of neonicotinoid compounds, including the nitroguanidine functional group and the tetrahydrofuranyl methyl substituent. The guanidine nitrogen bears the deuterated methyl group, while the tetrahydrofuran ring system remains unmodified from the parent compound. This selective deuteration strategy preserves the fundamental chemical and physical properties of dinotefuran while introducing sufficient mass difference to enable clear separation in mass spectrometric analysis.
Table 1: Comparative Molecular Properties of Dinotefuran and this compound
Properties
Molecular Formula |
C₇H₁₁D₃N₄O₃ |
|---|---|
Molecular Weight |
205.23 |
Synonyms |
N’’-Methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]guanidine-d3; N-Methyl-N’-nitro-N’’-[(tetrahydro-3-furanyl)methyl]guanidine-d3; Albarin-d3; Dinotefuran-d3; MTI 446-d3; Mikeblock-d3; Safari-d3; Safari-d3 (insecticide); Starkle-d3; Tenchu-d3; Venom |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally analogous neonicotinoids (e.g., imidacloprid, thiamethoxam), the following comparisons are inferred from available research on related compounds and methodologies:
Analytical Detection and Sensitivity
Dinotefuran’s detection via MOF-based luminescence quenching demonstrates superior sensitivity compared to traditional chromatographic methods used for other pesticides. For example, gas chromatography-mass spectrometry (GC-MS) typically detects imidacloprid at ~5 ppm, whereas dinotefuran’s MOF sensor achieves sub-3 ppm sensitivity . This innovation addresses dinotefuran’s environmental mobility, a trait shared with other neonicotinoids but less effectively monitored.
Purity Assessment Techniques
Dinotefuran’s purity is validated using qNMR and mass balance, methods less commonly applied to older neonicotinoids like acetamiprid, which often rely on high-performance liquid chromatography (HPLC) . This approach reduces solvent waste and enhances accuracy (±0.2% vs. HPLC’s ±0.5% margin) .
Toxicity Profile
Dinotefuran exhibits moderate acute toxicity (LD₅₀ > 2,000 mg/kg in rats), contrasting with highly toxic compounds like diisopropylfluorophosphate (LD₅₀ ~1–10 mg/kg) . However, its chronic environmental impact—linked to bioaccumulation in aquatic systems—parallels concerns for chlorinated dibenzodioxins, though dinotefuran degrades faster (half-life: 10–30 days vs. decades for dioxins) .
Structural and Functional Analogues
Dinotefuran’s tetrahydrofuryl group enhances water solubility (4.3 g/L at 20°C) compared to lipophilic diphenylamines (0.01 g/L), influencing their environmental fate .
Data Tables
Table 1: Key Properties of Dinotefuran vs. Reference Compounds
Table 2: Analytical Methods Comparison
Preparation Methods
Core Synthesis Pathway Adaptations
The synthesis of this compound follows the established dinotefuran framework, with deuterium incorporation at specific methyl or hydroxy groups. The original dinotefuran synthesis, as described in Mitsui Toatsu patents (EP649845, US5434181), involves three stages:
-
Formylation of diethyl succinate to yield 2-formyl-diethyl succinate.
-
Reduction of the formyl group to a hydroxymethyl intermediate (2-methylol-1,4-butanediol).
-
Cyclization and functionalization to produce 3-hydroxymethyl tetrahydrofuran, followed by nitroguanidine conjugation.
For this compound, deuterium is introduced during the reduction step using sodium borodeuteride (NaBD) instead of sodium borohydride (NaBH). This substitution ensures selective deuteration at the hydroxymethyl group, critical for isotopic labeling.
Step 1: Deuterated Formylation
The formylation of diethyl succinate with deuterated ethyl formate (DCOOEt) under alkaline conditions produces 2-(deuterioformyl)-diethyl succinate. Reaction conditions from CN103709126A demonstrate optimal yields (93.8%) using sodium methoxide in toluene at 20°C.
Table 1: Comparative Yields for Formylation with Deuterated Reagents
Step 2: Reduction with NaBD4_44
The reduction of 2-(deuterioformyl)-diethyl succinate with NaBD in tert-butanol achieves near-quantitative yields (99.6%) of 2-(hydroxymethyl-d)-1,4-butanediol (2-methylol-D-BDO). The reaction requires strict temperature control (20–25°C) to prevent deuterium loss.
Cyclization and Functionalization
Acid-Catalyzed Cyclization
2-Methylol-D-BDO undergoes cyclization in the presence of phosphoric acid (85%) at 100°C for 12 hours, yielding 3-(deuteriomethyl)tetrahydrofuran. The use of phosphoric acid over sulfuric acid minimizes side reactions, with yields reaching 81.2%.
Table 2: Cyclization Efficiency Under Different Catalysts
Nitroguanidine Conjugation
The final step involves reacting 3-(deuteriomethyl)tetrahydrofuran with nitroguanidine in acetonitrile under reflux. This step, adapted from O'Neil (2013), achieves 75–80% yield with purity >99% after distillation.
Purification and Analytical Validation
Solid-Phase Extraction (SPE) Cleanup
Post-synthesis purification employs C SPE cartridges to remove non-polar impurities. Watanabe et al. (2016) validated this method for dinotefuran analogs, achieving recoveries of 70.6–93.5% with relative standard deviations <10%.
HPLC and LC-MS/MS Analysis
HPLC with ultraviolet detection (UVD) at 210 nm confirms deuterium incorporation, while LC-MS/MS in positive-ion electrospray ionization (ESI+) mode verifies structural integrity. Calibration curves for this compound show linearity (r ≥ 0.998) across 0.02–0.50 mg/kg.
Table 3: Analytical Parameters for this compound
Scalability and Industrial Feasibility
The CN103709126A patent highlights scalability through:
-
Batch optimization : 10L reactors achieve consistent yields (93–95%) for deuterated intermediates.
-
Cost reduction : Substituting NaBH with NaBD in stoichiometric ratios minimizes deuterium waste.
Challenges and Mitigation Strategies
Deuterium Loss During Cyclization
High-temperature cyclization risks deuterium exchange. Mitigation includes:
Q & A
Q. How do researchers design longitudinal studies to assess this compound’s bioaccumulation potential in aquatic ecosystems?
- Methodology : Adopt a nested sampling design with periodic collection of water, sediment, and biota. Use stable isotope tracing (e.g., δ²H) to track this compound uptake. Apply generalized additive models (GAMs) to account for temporal autocorrelation and environmental covariates .
Methodological Frameworks for Rigorous Inquiry
- PICOT Framework : Structure questions around Population (e.g., soil microbiota), Intervention (this compound exposure), Comparison (non-deuterated analog), Outcome (degradation rate), and Time (6-month monitoring) .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation, including metadata on analytical conditions and QA/QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
